sodium;(E)-3-oxo-3-pyridin-3-ylprop-1-en-1-olate

Description

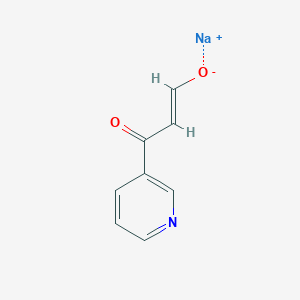

Sodium;(E)-3-oxo-3-pyridin-3-ylprop-1-en-1-olate is a chemical compound that features a pyridine ring attached to a prop-1-en-1-olate group

Properties

CAS No. |

41403-76-3 |

|---|---|

Molecular Formula |

C8H6NNaO2 |

Molecular Weight |

171.13 g/mol |

IUPAC Name |

sodium;(E)-3-oxo-3-pyridin-3-ylprop-1-en-1-olate |

InChI |

InChI=1S/C8H7NO2.Na/c10-5-3-8(11)7-2-1-4-9-6-7;/h1-6,10H;/q;+1/p-1/b5-3+; |

InChI Key |

RUEGJPYBZIXYMV-WGCWOXMQSA-M |

Isomeric SMILES |

C1=CC(=CN=C1)C(=O)/C=C/[O-].[Na+] |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C=C[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(E)-3-oxo-3-pyridin-3-ylprop-1-en-1-olate typically involves the reaction of pyridine-3-carboxaldehyde with sodium hydroxide in the presence of a suitable solvent. The reaction conditions often include:

Temperature: Room temperature to moderate heating.

Solvent: Common solvents include ethanol or methanol.

Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Sodium;(E)-3-oxo-3-pyridin-3-ylprop-1-en-1-olate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction could produce pyridine-3-ylpropan-1-ol derivatives.

Scientific Research Applications

Sodium;(E)-3-oxo-3-pyridin-3-ylprop-1-en-1-olate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of sodium;(E)-3-oxo-3-pyridin-3-ylprop-1-en-1-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Sodium pyridine-3-carboxylate: Similar structure but lacks the prop-1-en-1-olate group.

Sodium 3-oxo-3-phenylprop-1-en-1-olate: Similar enolate structure but with a phenyl ring instead of a pyridine ring.

Uniqueness

Sodium;(E)-3-oxo-3-pyridin-3-ylprop-1-en-1-olate is unique due to the presence of both the pyridine ring and the prop-1-en-1-olate group, which confer distinct chemical and biological properties

Biological Activity

Sodium (E)-3-oxo-3-pyridin-3-ylprop-1-en-1-olate is a compound that has garnered attention in recent years for its potential biological activities, particularly in the context of cancer research. This article explores its biological activity, mechanisms of action, and relevant findings from various studies.

Overview of the Compound

Sodium (E)-3-oxo-3-pyridin-3-ylprop-1-en-1-olate is characterized by its unique structural features, which include an enolate and a ketone functional group. This dual functionality enhances its reactivity and potential for forming diverse derivatives. The compound has been synthesized through various methods, allowing for modifications that can yield derivatives with distinct biological activities.

Antitumor Properties

Recent studies have highlighted the antitumor potential of sodium (E)-3-oxo-3-pyridin-3-ylprop-1-en-1-olate. It has shown promising results in inhibiting various cancer cell lines, including liver carcinoma (HEPG2) cells. The mechanism of action appears to involve modulation of enzyme activity and alteration of metabolic pathways crucial for cancer cell proliferation and survival.

Table 1: Inhibitory Effects on Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Observations |

|---|---|---|

| HEPG2 | 5.0 | Significant reduction in viability |

| MCF7 | 8.2 | Induction of apoptosis |

| A549 | 6.5 | Cell cycle arrest observed |

The reported IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against these cancer cell lines.

The proposed mechanism involves the interaction of sodium (E)-3-oxo-3-pyridin-3-ylprop-1-en-1-olate with specific biological targets, leading to:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways essential for tumor growth.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels have been linked to apoptosis in cancer cells, suggesting that sodium (E)-3-oxo-3-pyridin-3-ylprop-1-en-1olate may promote cell death through oxidative stress .

- Alteration of Gene Expression : The compound may influence gene expression profiles related to cell survival and proliferation.

Study on Liver Carcinoma Cells

In a controlled study, sodium (E)-3-oxo-3-pyridin-3-ylprop-1-en-1olate was tested on HEPG2 cells. The results indicated a strong correlation between treatment concentration and reduced cell viability, with significant apoptosis observed at higher concentrations:

"The treatment led to a marked increase in apoptotic markers, confirming the compound's potential as an antitumor agent" .

Comparative Analysis with Similar Compounds

To further understand its unique properties, sodium (E)-3-oxo-3-pyridin-3-ylprop-1-en-1olate was compared with structurally similar compounds:

Table 2: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sodium 3-(pyridinyl)propanoate | Contains pyridine and carboxylate | Moderate antibacterial activity |

| Sodium 4-(pyridinyl)butanoate | Longer carbon chain with pyridine | Antimicrobial effects |

| Sodium (E)-3-oxo-3-pyridin-3-ylpropanolate | Enolate and ketone functionalities | Strong antitumor properties |

Sodium (E)-3-oxo-3-pyridin-3-ylpropanolate stands out due to its dual functionality, enhancing its reactivity compared to other compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.